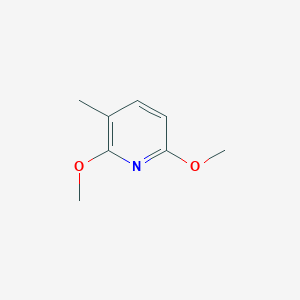
2,6-Dimethoxy-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method includes the gas-phase methylation of pyridine using carbon monoxide and hydrogen over a nickel catalyst. This process yields both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) with some degree of regioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups. These setups allow for the efficient and selective methylation of pyridine derivatives, producing the desired compound in high yields and with minimal waste .
化学反应分析
Types of Reactions: 2,6-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
科学研究应用
2,6-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethoxy-3-methylpyridine involves its interaction with various molecular targets. For instance, it can act as an antioxidant by forming nitroxyl radicals, which inhibit the accumulation of peroxides . This antioxidant action is crucial in preventing oxidative damage in biological systems.
相似化合物的比较
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethylpyridine (2,6-lutidine)
- 2,4-Dimethoxy-6-methylpyridine
Comparison: Compared to these similar compounds, 2,6-Dimethoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2,6-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3 |
InChI 键 |
BDEUBOJWIKLFSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


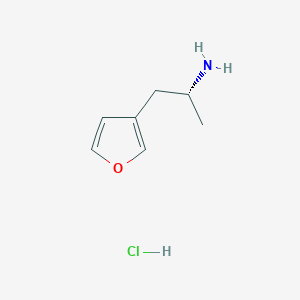

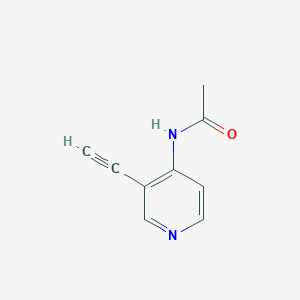

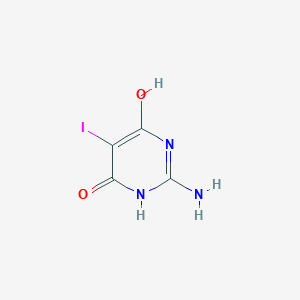
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
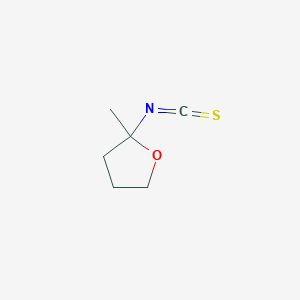
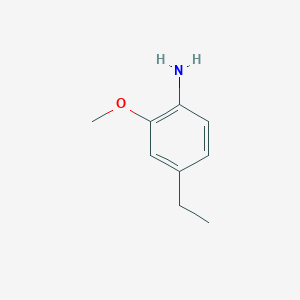
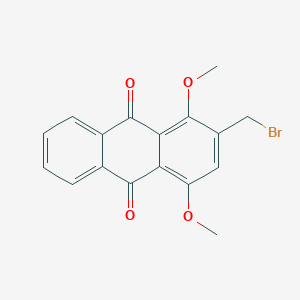
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
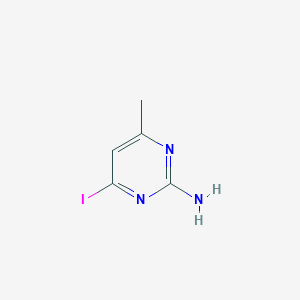
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

